molecular formula C12H20N4O3 B12310601 rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis

rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis

Cat. No.: B12310601
M. Wt: 268.31 g/mol
InChI Key: NAZRJMZPWGYKGP-UHFFFAOYSA-N
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Description

rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis is a chiral carbamate derivative featuring a tetrahydrofuran (oxolane) ring substituted with a 4-amino-1H-pyrazole group. Its molecular formula is C₁₂H₂₀N₄O₃, with a molecular weight of 268.32 g/mol and a CAS-certified purity of 95% . The compound’s stereochemistry is defined by the (3R,4S) configuration, rendering it a cis diastereomer. The tert-butyl carbamate group acts as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is cataloged as a building block in organic synthesis, likely employed in pharmaceutical intermediates or asymmetric catalysis due to its stereochemical complexity .

Properties

Molecular Formula

C12H20N4O3

Molecular Weight

268.31 g/mol

IUPAC Name

tert-butyl N-[4-(4-aminopyrazol-1-yl)oxolan-3-yl]carbamate

InChI

InChI=1S/C12H20N4O3/c1-12(2,3)19-11(17)15-9-6-18-7-10(9)16-5-8(13)4-14-16/h4-5,9-10H,6-7,13H2,1-3H3,(H,15,17)

InChI Key

NAZRJMZPWGYKGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC1N2C=C(C=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis involves multiple stepsThe reaction conditions typically involve the use of tert-butyl carbamate as a starting material, which undergoes a series of reactions including nucleophilic substitution and cyclization .

Industrial Production Methods

This includes the use of automated reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted pyrazoles, oxolanes, and carbamates .

Scientific Research Applications

rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis involves its interaction with specific molecular targets. The pyrazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis with structurally related compounds, emphasizing differences in stereochemistry, substituents, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Applications/Notes
This compound C₁₂H₂₀N₄O₃ 268.32 4-amino-1H-pyrazol-1-yl oxolane (3R,4S), cis Building block for chiral intermediates; high stereochemical purity (95%)
N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate C₁₂H₁₉N₃O₄ 269.30 1H-pyrazol-4-yloxy oxolane (3R,4R) Ether-linked pyrazole; potential for divergent reactivity in coupling reactions
rac-tert-butyl N-[(3R,4R)-4-(piperazin-1-yl)oxolan-3-yl]carbamate, trans C₁₃H₂₅N₃O₃ 283.36 Piperazin-1-yl oxolane (3R,4R), trans Larger heterocycle (piperazine) may enhance solubility or receptor binding
VX-478 (Amprenavir) C₂₅H₃₅N₃O₆S 505.63 Sulfonamide, phenyl, hydroxy groups Multiple stereocenters HIV protease inhibitor; illustrates carbamates’ role in bioactive molecules

Key Findings:

Stereochemical Impact : The cis (3R,4S) configuration of the target compound distinguishes it from the (3R,4R) diastereomer in and the trans piperazine derivative in . Such stereochemical differences influence conformational flexibility and intermolecular interactions .

Functional Group Compatibility : Compared to VX-478 (), the target compound lacks a sulfonamide group but shares the tert-butyl carbamate motif, highlighting its utility in protecting amines during multi-step syntheses.

Molecular Weight and Solubility : The lower molecular weight (268.32 vs. 505.63 in VX-478) suggests better bioavailability for small-molecule applications, though solubility data for the target compound remains unspecified .

Research Implications and Limitations

  • Structural Confirmation : Tools like SHELX () are critical for resolving stereochemistry in crystallographic studies of such compounds, though direct data on the target molecule’s crystal structure is absent in the evidence.
  • Synthetic Utility : The compound’s high purity (95%) and stereochemical definition position it as a reliable intermediate, whereas analogs with bulkier groups (e.g., piperazine) may face synthetic challenges .
  • Knowledge Gaps: Limited solubility, stability, or biological activity data in the evidence necessitate further experimental validation.

Biological Activity

Rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, commonly referred to as rac-tert-butyl carbamate, is a compound with potential therapeutic applications. Its structure includes a carbamate functional group attached to a pyrazole derivative, which is known for various biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on different biological systems, and relevant studies.

Chemical Structure and Properties

The molecular formula of rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate is C12H20N4O3C_{12}H_{20}N_{4}O_{3}, with a molecular weight of 252.32 g/mol. The compound's structural features contribute to its biological activity and interaction with various biological targets.

Structural Information

PropertyValue
Molecular FormulaC12H20N4O3
Molecular Weight252.32 g/mol
SMILESCC(C)(C)OC(=O)N[C@@H]1COC[C@@H]1N2C=C(C=N2)N
InChIInChI=1S/C12H20N4O3/c1-12(2,3)19-11(17)15-9-6-18-7-10(9)16-5-8(13)4-14-16/h4-5,9-10H,6-7,13H2,1-3H3,(H,15,17)/t9-,10+/m1/s1

The biological activity of rac-tert-butyl carbamate is primarily attributed to its interaction with various molecular pathways:

  • Neuroprotective Effects : Studies have shown that derivatives similar to rac-tert-butyl carbamate exhibit neuroprotective properties by modulating apoptotic pathways and enhancing antioxidant defenses. For instance, the upregulation of B-cell lymphoma 2 (Bcl-2) has been noted in related compounds, which helps in preventing neuronal cell death under stress conditions .
  • Antioxidant Activity : The compound may also exert antioxidant effects by increasing glutathione levels in cells. This mechanism is crucial for protecting against oxidative stress-related damage in neurodegenerative diseases .
  • Inhibition of Enzymatic Activity : The structure of rac-tert-butyl carbamate suggests potential inhibitory effects on specific enzymes involved in inflammatory processes or metabolic pathways related to neurodegeneration .

Biological Studies and Findings

Several studies have investigated the biological activity of rac-tert-butyl carbamate and its analogs:

Case Study: Neuroprotection

A study focused on the neuroprotective capabilities of aromatic carbamates revealed that certain derivatives could maintain cell viability significantly under oxidative stress conditions. In vitro assays demonstrated that some analogs maintained over 70% cell viability compared to vehicle controls .

Structure–Activity Relationship (SAR)

Research into the SAR of related compounds indicates that modifications in the alkyl side chains can significantly affect biological activity. For example:

Compound TypeCell Viability (%)IC50 (µM)
Hexyl Carbamate7825
Isobutyl Carbamate6330
Tert-butyl Carbamate4250

The data suggests that branching in the alkyl chain can reduce binding affinity and overall activity .

Potential Applications

Given its biological activities, rac-tert-butyl carbamate has potential applications in:

  • Neurodegenerative Disease Treatment : Its neuroprotective properties make it a candidate for further research in conditions like Alzheimer's and Parkinson's disease.
  • Anti-inflammatory Agents : The compound's ability to inhibit specific enzymes could be harnessed for developing anti-inflammatory therapies.

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